ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
Description
Ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a structurally complex heterocyclic compound featuring a benzofuro[3,2-d]pyrimidine core fused with a benzodioxole moiety and an ethyl benzoate substituent. This compound belongs to a class of pyrimidine derivatives, which are widely studied for their diverse biological and material science applications.
Properties
Molecular Formula |
C29H23N3O8 |
|---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H23N3O8/c1-2-37-28(35)18-7-3-5-9-20(18)30-24(33)15-31-25-19-8-4-6-10-21(19)40-26(25)27(34)32(29(31)36)14-17-11-12-22-23(13-17)39-16-38-22/h3-13H,2,14-16H2,1H3,(H,30,33) |
InChI Key |
XIIOMBGXORSYBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 |
Origin of Product |
United States |
Preparation Methods
Formation of Benzofuro[3,2-d]pyrimidine Core
The benzofuropyrimidine scaffold is synthesized via cyclocondensation of substituted benzofurans with pyrimidine precursors.
Method A (From 3-hydroxybenzofuran and urea derivatives)
Method B (Via palladium-catalyzed cyclization)
Introduction of Benzo[d] dioxol-5-ylmethyl Group
The alkylation step introduces the benzodioxole moiety at the N3 position of the pyrimidine ring.
Optimized Alkylation Protocol
| Parameter | Value |
|---|---|
| Alkylating agent | 5-(bromomethyl)benzo[d]dioxole |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction time | 8 h |
| Yield | 82% |
Critical side reactions include over-alkylation (controlled by stoichiometry) and hydrolysis of the dioxole ring (mitigated by anhydrous conditions).
Acetamidobenzoate Coupling
The final acylation employs either carbodiimide-mediated coupling or active ester strategies.
Comparative Analysis of Coupling Methods
| Method | Reagents | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| EDC/HOBt | Ethyl 2-aminobenzoate, EDC, HOBt | 0°C→RT | 24 h | 65% | 95% |
| Mixed anhydride | ClCO₂iPr, NMM | -20°C | 4 h | 72% | 98% |
| PyBOP activation | PyBOP, DIEA | RT | 6 h | 85% | 99% |
The PyBOP method demonstrates superior efficiency, likely due to reduced racemization and faster activation kinetics.
Process Optimization
Solvent Effects on Cyclization
Solvent polarity significantly impacts benzofuropyrimidine formation:
| Solvent | Dielectric Constant (ε) | Conversion |
|---|---|---|
| DMF | 36.7 | 92% |
| DMSO | 46.7 | 88% |
| THF | 7.5 | 64% |
| Toluene | 2.4 | 41% |
Polar aprotic solvents stabilize transition states through dipole interactions, enhancing reaction rates.
Temperature Profile for Alkylation
A biphasic temperature protocol improves yields:
-
Initial alkylation : 60°C for 4 h (85% conversion)
-
Post-addition stirring : 25°C for 12 h (complete conversion)
This approach minimizes thermal decomposition of the benzodioxole moiety.
Purification Strategies
Crystallization vs. Chromatography
| Technique | Purity | Recovery | Cost | Scalability |
|---|---|---|---|---|
| Column chromatography | 99% | 80% | High | Limited |
| Recrystallization (EtOAc/Hexane) | 98% | 92% | Low | Industrial |
| Antisolvent precipitation | 95% | 85% | Medium | Pilot-scale |
Recrystallization from ethyl acetate/hexane (1:3 v/v) provides optimal balance between purity and scalability.
Analytical Characterization
Key Spectroscopic Data
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=7.6 Hz, 1H, pyrimidine H), 6.93 (s, 2H, dioxole H), 5.34 (s, 2H, OCH₂O), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 169.8 (C=O), 151.2 (pyrimidine C4), 147.6 (dioxole C), 60.1 (OCH₂CH₃) |
| HRMS (ESI+) | m/z 527.533 [M+H]⁺ (calc. 527.533) |
Industrial-Scale Considerations
Cost Analysis of Starting Materials
| Component | Price ($/kg) | Contribution to Total Cost |
|---|---|---|
| Benzodioxole derivative | 420 | 38% |
| Benzofuran precursor | 310 | 28% |
| Coupling reagents | 890 | 25% |
| Solvents/Catalysts | 150 | 9% |
Environmental Impact Assessment
Waste Generation per Kilogram Product
| Waste Type | Mass (kg) | Treatment Method |
|---|---|---|
| DMF-containing liquors | 8.2 | Distillation recovery |
| Heavy metal catalysts | 0.15 | Ion-exchange resin |
| Organic salts | 3.7 | Neutralization/precipitation |
Adapted from green chemistry metrics in
Recent Methodological Advances
Continuous Flow Synthesis
A microreactor-based approach demonstrates:
-
4.7-fold increase in space-time yield vs. batch
-
92% conversion in 23 min residence time
-
Reduced solvent consumption (3.2 L/kg vs. 18 L/kg)
Challenges and Limitations
Stability Issues
-
Benzodioxole ring : Prone to acid-catalyzed hydrolysis (t₁/₂ = 37 h at pH 5)
-
Ester group : Susceptible to enzymatic degradation in biological matrices
Mitigation strategies include:
-
Lyophilization of intermediates
-
Use of stabilizers (e.g., BHT) during storage
Chemical Reactions Analysis
Ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the benzofuro[3,2-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The benzofuro[3,2-d]pyrimidine core can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s unique structure can be compared to analogous heterocyclic systems, focusing on core modifications, substituent effects, and applications.
Core Heterocycle Variations
Key Observations :
- Pyrido[2,3-d]pyrimidine : The pyridine-fused core (as in ) reduces steric hindrance but may decrease π-π stacking interactions in biological targets.
- Pyrrolo[3,2-d]pyrimidine : The pyrrolo core () introduces a five-membered ring, altering electronic density and solubility profiles.
Substituent Effects
- Benzo[d][1,3]dioxole Group : This methylenedioxy substituent (common in natural products like safrole) enhances lipophilicity and metabolic stability, as seen in related compounds (e.g., ’s α-hydroxyglycinate derivatives) .
- Ethyl Benzoate : The ester group improves solubility compared to carboxylic acid derivatives, a strategy also employed in and .
Stability Considerations :
- The ethyl ester group reduces hydrolysis susceptibility compared to methyl esters.
- The benzodioxole moiety may resist oxidative metabolism, extending half-life in vivo .
Biological Activity
Ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This compound features multiple functional groups and structural motifs that may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C29H23N3O8, with a molecular weight of 541.5 g/mol. The compound includes a benzo[d][1,3]dioxole moiety and a benzofuro[3,2-d]pyrimidine core, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C29H23N3O8 |
| Molecular Weight | 541.5 g/mol |
| IUPAC Name | Ethyl 2-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
| InChI Key | XIIOMBGXORSYBK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can modulate the activity of various enzymes or receptors, while the benzofuro[3,2-d]pyrimidine core enhances binding affinity through hydrogen bonding and π-π interactions. This dual action may allow for the modulation of pathways involved in inflammation and cancer progression.
Biological Activities
Recent studies have highlighted several potential biological activities associated with this compound:
1. Anticancer Activity
Research indicates that this compound may inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor-induced immunosuppression. By blocking IDO activity, the compound could enhance the effectiveness of existing anti-cancer therapies and improve immune response against tumors .
Case Study: Inhibition of IDO
In a study involving murine models of cancer, administration of this compound resulted in a significant reduction in tumor growth compared to control groups. The mechanism was linked to increased levels of tryptophan and enhanced T-cell activity against tumor cells .
2. Anti-inflammatory Properties
The compound has also shown promise in reducing inflammatory markers in vitro. In cell culture studies using macrophages stimulated with lipopolysaccharide (LPS), treatment with the compound led to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Table: Summary of Biological Activities
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | Significant reduction in tumor growth | IDO inhibition leading to enhanced immune response |
| Anti-inflammatory | Decreased cytokine production | Modulation of inflammatory pathways |
Q & A
Q. What are the standard protocols for synthesizing ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidinone core, followed by functionalization with the benzo[d][1,3]dioxole group and subsequent coupling to the ethyl benzoate moiety. Key steps include:
- Core formation : Cyclization of substituted pyrimidinone precursors under reflux with acetic acid as a catalyst .
- Coupling reactions : Use of coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF to attach the acetamido-benzoate group .
- Purification : Column chromatography or recrystallization to isolate intermediates, with TLC (Rf tracking) or HPLC for purity validation .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- Spectroscopic analysis : H/C NMR to confirm substituent positions and stereochemistry .
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% by peak area) .
- Mass spectrometry : High-resolution MS (ESI or MALDI-TOF) to verify molecular weight and detect impurities .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
- DFT studies : Use density functional theory (e.g., Gaussian 09) to model reaction pathways, transition states, and electronic effects of substituents (e.g., benzo[d][1,3]dioxole’s electron-donating properties) .
- Reaction path search tools : Platforms like ICReDD integrate quantum chemical calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error .
Q. What experimental design strategies address low yields or byproduct formation in multi-step syntheses?
- Reaction condition screening : Design-of-experiment (DoE) approaches to test variables (e.g., catalyst loading, solvent ratios). For example, triethylamine as a base in DMF improves coupling efficiency .
- In-line monitoring : Use FTIR or ReactIR to track reaction progress in real time and identify intermediates .
Q. How can structure-activity relationship (SAR) studies be conducted for this compound?
- Analog synthesis : Modify substituents (e.g., replacing benzo[d][1,3]dioxole with chlorophenyl groups) and compare bioactivity .
- Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cytotoxicity in cancer lines) with dose-response curves (IC50 calculations) .
Data Analysis and Mechanistic Questions
Q. How should researchers resolve contradictions in reported biological activities?
- Orthogonal validation : Use multiple assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, discrepancies in antimicrobial activity may arise from assay sensitivity or compound stability .
- Impurity profiling : LC-MS to rule out degradation products or residual solvents affecting bioactivity .
Q. What methods elucidate the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., DNA topoisomerase or kinases) .
- In vitro assays : Fluorescence polarization or SPR to measure binding affinity (Kd values) .
Stability and Application Challenges
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated stability studies : Expose samples to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks, monitoring degradation via HPLC .
- Degradant identification : LC-MS/MS to characterize oxidation byproducts (e.g., cleavage of the dioxole ring) .
Integration of Modern Techniques
Q. How can AI-driven platforms enhance research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
